2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide
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Overview
Description
2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide is a chemical compound . It is a type of saturated bicyclic structure that is incorporated in newly developed bio-active compounds . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of 2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide involves a convergent synthesis process. This process uses a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . An organic or an iridium photoredox catalyst and blue LED irradiation are used in this process, and good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .Molecular Structure Analysis
The molecular structure of 2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide is a type of saturated bicyclic structure . It is a prevalent scaffold in natural products and synthetic bioactive compounds .Chemical Reactions Analysis
The chemical reactions involving 2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide include a photocatalytic cycloaddition reaction that provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns . This reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Scientific Research Applications
Novel Sulfa-Heterocyclic Compounds Synthesis
New sulfa-heterocyclic compounds containing aziridine moiety derivatives, such as 3-benzyl-2-thia-1,3-diazabicyclo[3.1.0]hexane 2,2-dioxide, have been synthesized. These derivatives are used as intermediates in the preparation of other bicyclic compounds with orthogonal protections. The synthesis process involves starting from 2-benzyl-4-chloromethyl-1,2,5-thiadiazolidine 1,1-dioxide in alkaline conditions and opening the aziridine moiety with various nucleophiles to give vicinal diamines (Aouf et al., 2008).
Gold-Catalyzed Oxidative Cyclopropanation
N-allylynamides with various functional groups and different substitution patterns can be converted into 3-aza-bicyclo[3.1.0]hexan-2-one derivatives using IMesAuCl/AgBF4 as a catalyst and pyridine N-oxide as an oxidant. A noncarbene-mediated approach is proposed as the mechanism (Wang et al., 2013).
Conformationally Locked Analogues of Nucleoside Building Blocks
Bicyclo[3.1.0]hexane and its heteroanalogues have been used as conformationally locked analogues of nucleoside building blocks. These compounds find use in natural compound synthesis, bioactive compounds, novel materials, and catalysts. Methanoproline 1, an inhibitor of proline metabolism, and 3-azabicyclo[3.1.0]hex-6-ylamine 2, a constituent of the potent antibiotic trovafloxacin, are prominent examples (Jimeno et al., 2011).
Bridged Bicyclic Thiomorpholines as Medicinal Chemistry Building Blocks
Novel bicyclic thiomorpholine building blocks, such as 3-Thia-6-azabicyclo[3.1.1]heptane and 3-thia-8-azabicyclo[3.2.1]octane, have been synthesized from inexpensive starting materials. These are significant in medicinal chemistry research due to their interesting biological profiles (Walker & Rogier, 2013).
Radical Cation and Neutral Radical of Aza-thia[7]helicene
A study reports an open-shell aza-thia[7]helicene with cross-conjugated electron-rich π-system. The radical cation and neutral radical of this helicene have a unique feature where their singly occupied molecular orbital (SOMO) energy levels are below the highest occupied molecular orbital (HOMO) levels (Wang et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2λ6-thia-1-azabicyclo[3.1.0]hexane 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c6-8(7)2-1-4-3-5(4)8/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANZRYLRSNIGEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N2C1C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide |
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